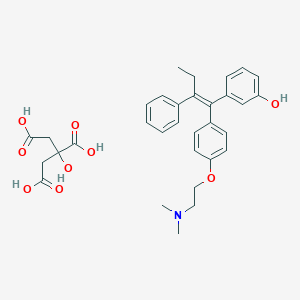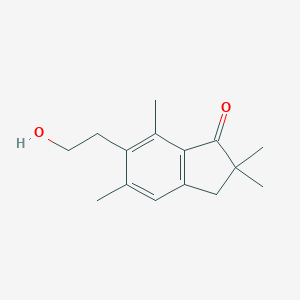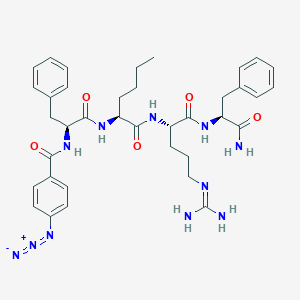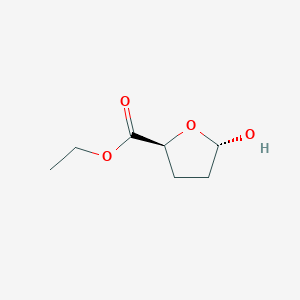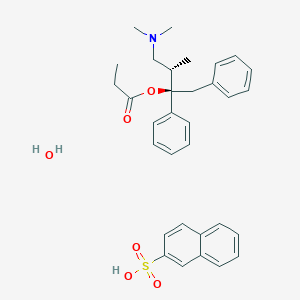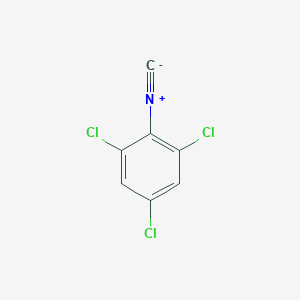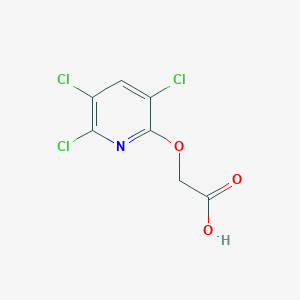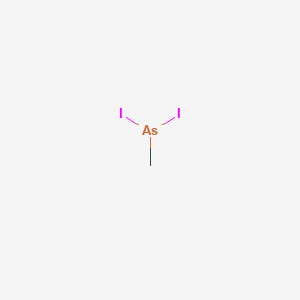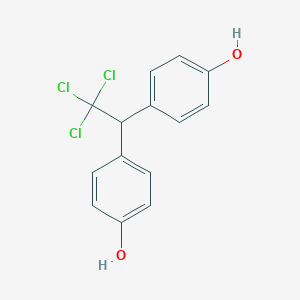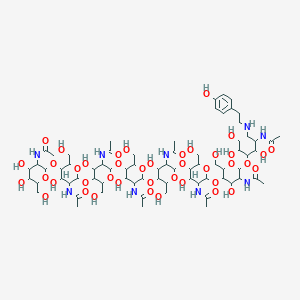
N-Acetylchitooctaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylchitooctaose (NAcChO) is a carbohydrate molecule that has been the subject of much scientific research due to its potential applications in various fields. NAcChO is a linear chain of eight N-acetylglucosamine (GlcNAc) units, linked by β-1,4-glycosidic bonds. It is a type of chitin oligosaccharide that is derived from chitin, a structural polysaccharide found in the exoskeletons of crustaceans, insects, and other arthropods.
Mécanisme D'action
The mechanism of action of N-Acetylchitooctaose is not fully understood, but it is believed to involve interactions with immune cells and other biological molecules. N-Acetylchitooctaose has been shown to activate macrophages and stimulate the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
N-Acetylchitooctaose has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of inflammation, and the promotion of tissue repair. It has also been shown to have antioxidant and anti-aging properties. In addition, N-Acetylchitooctaose has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetylchitooctaose has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized from chitin and is stable under a wide range of conditions. However, N-Acetylchitooctaose has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-Acetylchitooctaose, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological molecules. Further research is needed to fully understand the mechanism of action of N-Acetylchitooctaose and its potential applications in various fields.
Méthodes De Synthèse
N-Acetylchitooctaose can be synthesized from chitin through a series of enzymatic and chemical reactions. The process involves the deacetylation of chitin to produce chitosan, which is then further hydrolyzed to obtain N-acetylchitooligosaccharides (N-AcetylchitooctaoseS). N-Acetylchitooctaose can be obtained by selectively deacetylating the N-acetyl groups of N-AcetylchitooctaoseS using chitinase or N-acetylglucosaminidase enzymes.
Applications De Recherche Scientifique
N-Acetylchitooctaose has been extensively studied for its potential applications in various fields, including biomedical research, agriculture, and food industry. In biomedical research, N-Acetylchitooctaose has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propriétés
Numéro CAS |
150921-27-0 |
|---|---|
Nom du produit |
N-Acetylchitooctaose |
Formule moléculaire |
C72H117N9O41 |
Poids moléculaire |
1764.7 g/mol |
Nom IUPAC |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |
Clé InChI |
OVXKCXRAHKVFNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Synonymes |
(GlcNAc)8 N-acetylchitooctaose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




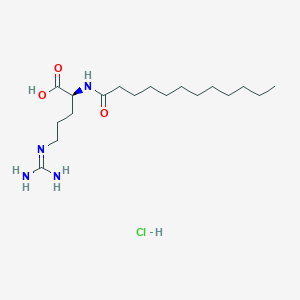
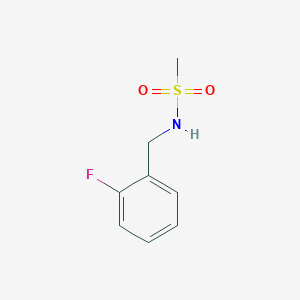
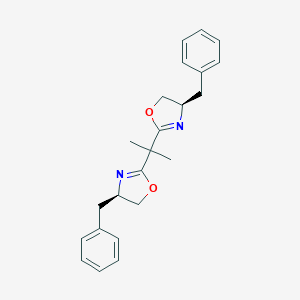
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
